N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
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Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular formula of the compound is C22H16FN3O3S . The InChI string and the Canonical SMILES string provide a detailed description of the molecular structure . The exact mass of the molecule is 421.08964072 g/mol .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 421.4 g/mol . It has a topological polar surface area of 92.8 Ų and a complexity of 614 . The compound has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Antibacterial Activity
Field
Medical Science - Pharmacology
Methods
The compound was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The antibacterial evaluation was done by the agar well diffusion method .
Results
Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Anti-tubercular Activity
Methods
The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Anti-Tubercular Agents
Results
Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Benzothiazole Based Anti-Tubercular Compounds
Methods
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Results
The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPAYPJEGJYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
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